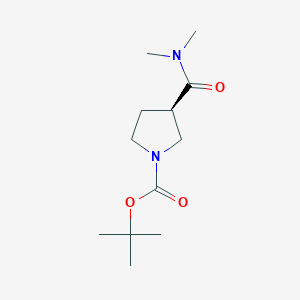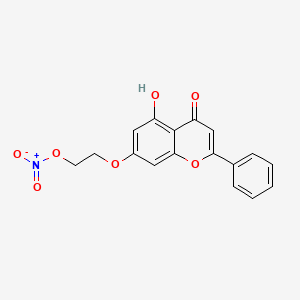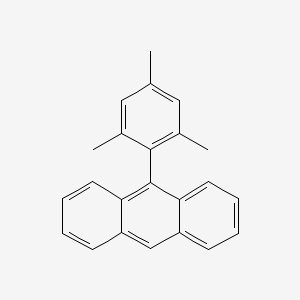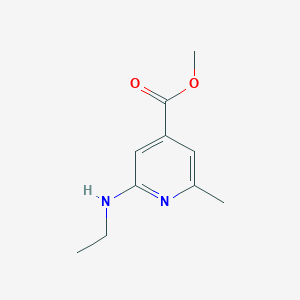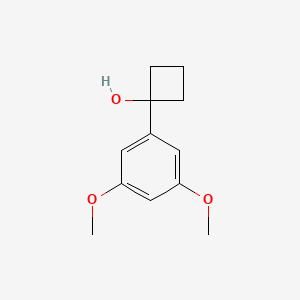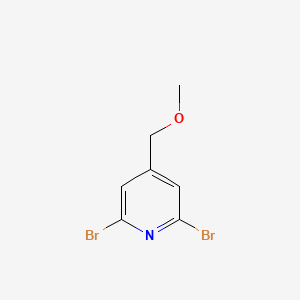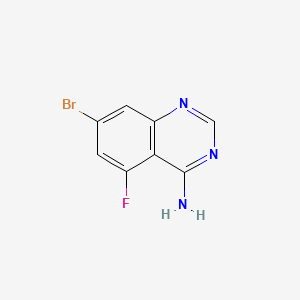
7-Bromo-5-fluoroquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinazolinamine, 7-bromo-5-fluoro- is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives have garnered significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogenation of quinazoline derivatives using brominating and fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Quinazolinamine, 7-bromo-5-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinazoline derivatives with varying oxidation states.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Quinazolinamine, 7-bromo-5-fluoro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA synthesis and cell division.
Pathways Involved: It can inhibit the activity of enzymes like tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell proliferation.
Comparison with Similar Compounds
- 4-Quinazolinamine, 7-chloro-5-fluoro-
- 4-Quinazolinamine, 7-bromo-5-chloro-
- 4-Quinazolinamine, 7-iodo-5-fluoro-
Comparison: Compared to its analogs, 4-Quinazolinamine, 7-bromo-5-fluoro- exhibits unique properties due to the presence of both bromine and fluorine atoms. These halogens can enhance the compound’s biological activity and chemical stability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C8H5BrFN3 |
|---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
7-bromo-5-fluoroquinazolin-4-amine |
InChI |
InChI=1S/C8H5BrFN3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-3H,(H2,11,12,13) |
InChI Key |
BBTSKZJFMBHZEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



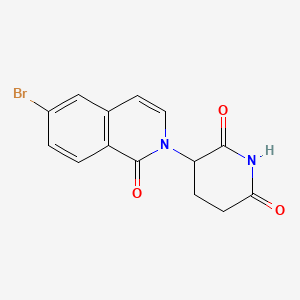
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
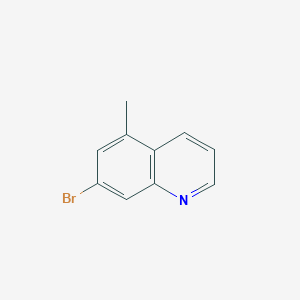
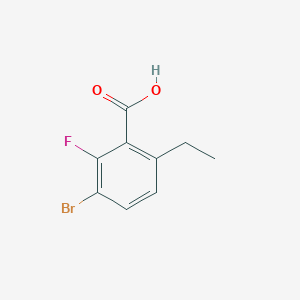
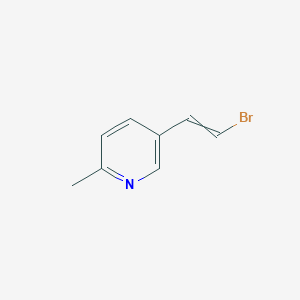
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
